Bienvenue dans la boutique en ligne BenchChem!

Hsp90-IN-12

Cancer Biology Anti-proliferative Assay HSP90 Inhibition

Hsp90-IN-12 (Vibsanin A analog C, VAC) is a vibsane diterpenoid Hsp90 inhibitor structurally and mechanistically distinct from geldanamycin/resorcinol classes. Its unique scaffold confers a specific anti-proliferative pattern (IC50 0.89–4.4 μM) and protein fluctuation signature. Substitution with other Hsp90 inhibitors compromises data integrity. For research use only.

Molecular Formula C25H36O4
Molecular Weight 400.5 g/mol
Cat. No. B12416482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsp90-IN-12
Molecular FormulaC25H36O4
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(=CCCC1(CC(=O)C(=C)CCC2C(O2)(C(C=C1)OC(=O)C=C(C)C)C)C)C
InChIInChI=1S/C25H36O4/c1-17(2)9-8-13-24(6)14-12-21(28-23(27)15-18(3)4)25(7)22(29-25)11-10-19(5)20(26)16-24/h9,12,14-15,21-22H,5,8,10-11,13,16H2,1-4,6-7H3/b14-12+/t21-,22-,24-,25+/m1/s1
InChIKeyMNRDTUSOZNXFSE-OCVBQOCNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsp90-IN-12 (VAC) Procurement Guide: A Chemically Distinct Vibsanin A Analog with Validated Cellular Activity


Hsp90-IN-12 (Vibsanin A analog C, VAC; CAS 2408643-60-5) is a small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the maturation and stability of numerous oncogenic client proteins [1]. Derived from the natural product vibsanin A and identified through total synthesis and structure-activity relationship studies, this compound is distinguished by its vibsane-type diterpenoid scaffold, which is chemically and mechanistically distinct from the classic geldanamycin or resorcinol-based Hsp90 inhibitors [2]. Its procurement is intended exclusively for laboratory research use [1].

Why an Hsp90-IN-12 Procurement Specification Matters: Scaffold-Dependent Activity Profiles


Substituting Hsp90-IN-12 with other 'in-class' Hsp90 inhibitors (e.g., 17-AAG, ganetespib) or even other vibsanin A analogs is not scientifically justifiable due to significant differences in chemical scaffold, binding modality, and resultant cellular activity profile. The vibsane core of VAC has been shown to confer a distinct pattern of anti-proliferative activity across cancer cell lines compared to other vibsanin A derivatives, underscoring that potency is not uniform even within this structurally related series [1]. Furthermore, the molecular target of Hsp90 inhibition is achieved through a mechanism that results in a unique fluctuation of Hsp90-related proteins, a specific functional consequence that cannot be assumed for other Hsp90 inhibitors without direct comparative data [1]. These critical differences highlight why generic substitution can lead to experimental inconsistency and invalid data.

Hsp90-IN-12 (VAC) Quantitative Differentiation Evidence: Head-to-Head Data for Scientific Selection


Hsp90-IN-12 (VAC) Demonstrates Superior Anti-Proliferative Potency Compared to Structurally Related Vibsanin A Analogs

Within the vibsanin A analog series, Hsp90-IN-12 (VAC) exhibits the most potent anti-proliferative activity across a panel of human cancer cell lines. In the A-431 epidermoid carcinoma cell line, VAC achieved an IC50 of 0.89 μM after 72 hours [1]. In contrast, the parent compound vibsanin A (IC50 > 10 μM) and other synthesized analogs (VAA, VAB, etc.) displayed significantly weaker or negligible activity in the same assay systems, with VAC showing at least 11-fold greater potency than the parent compound [1]. This superior anti-proliferative profile is a direct result of the chemical modifications distinguishing VAC from its less active structural relatives [2].

Cancer Biology Anti-proliferative Assay HSP90 Inhibition

Hsp90-IN-12 (VAC) Functional Inhibition of Hsp90 is Confirmed via Direct Biochemical Assay

Beyond its effects on cell viability, Hsp90-IN-12 (VAC) is directly validated as an Hsp90 inhibitor using a cell-free, Hsp90-mediated luciferase protein refolding assay. VAC treatment resulted in a concentration-dependent inhibition of luciferase refolding in vitro, confirming its mechanism of action at the molecular level [1]. This direct biochemical evidence distinguishes VAC from compounds that may affect Hsp90-related pathways indirectly. In contrast, several other vibsanin A analogs, which showed little to no anti-proliferative activity, were not evaluated in this specific functional assay due to their lack of potency, highlighting a key difference in their molecular profiles [1].

Biochemistry Protein Folding HSP90 Chaperone

Hsp90-IN-12 (VAC) Exerts Broad-Spectrum Anti-Proliferative Activity Across Diverse Cancer Histotypes

Hsp90-IN-12 (VAC) exhibits a broad anti-proliferative profile against a range of human cancer cell lines, with IC50 values ranging from sub-micromolar to low micromolar. In addition to A-431 (IC50 = 0.89 μM), VAC showed activity in A549 lung adenocarcinoma cells (IC50 = 4.4 μM) [1]. This broad activity profile contrasts with the more limited or cell line-specific activity of other vibsanin A analogs, which were largely inactive across the tested panel [1]. While other Hsp90 inhibitors like 17-DMAG show potent activity in specific cell lines (e.g., SKBR3, EC50 = 8 nM), VAC's unique vibsane scaffold provides a distinct chemical tool to probe Hsp90 dependency in a different context of cellular sensitivity .

Oncology Cell Panel Screening Drug Sensitivity

Hsp90-IN-12 (VAC) Induces a Unique Protein Fluctuation Signature in Treated Cells

Treatment with Hsp90-IN-12 (VAC) leads to a specific 'fluctuation' in the amounts of Hsp90-related proteins in human cancer cells, a phenomenon documented by immunoblotting [1]. This signature of protein expression changes is a direct downstream consequence of Hsp90 inhibition by VAC. While other Hsp90 inhibitors also induce client protein degradation and upregulation of chaperones like Hsp70, the precise pattern and magnitude of protein fluctuation can vary depending on the inhibitor's chemical scaffold and binding kinetics [1]. For instance, 17-DMAG induces Hsp70 with EC50s of 4 ± 2 nM (SKBR3) and 14 ± 7 nM (SKOV3), demonstrating a different quantitative profile in distinct cell lines . The unique protein fluctuation signature of VAC serves as a specific biological readout of its cellular activity, which cannot be assumed to be identical to that of other Hsp90 inhibitors.

Proteomics HSP90 Client Proteins Mechanism of Action

Recommended Research Applications for Hsp90-IN-12 (VAC) Based on Verified Evidence


Validating Hsp90 Dependency in Cancer Cell Line Panels

Use Hsp90-IN-12 as a chemical probe in cell viability assays across a panel of human cancer cell lines to map sensitivity and identify models with high Hsp90 dependency. Its broad but variable activity (IC50: 0.89 μM in A-431 to 4.4 μM in A549 [1]) makes it an ideal tool for correlating genetic or proteomic features with drug response. This application is directly supported by the primary research that identified VAC's superior potency among vibsanin analogs [1].

Biochemical Confirmation of Hsp90 Functional Inhibition

Employ Hsp90-IN-12 in cell-free luciferase refolding assays to directly confirm Hsp90 inhibition in a simplified biochemical system [1]. This application is essential for studies where the direct molecular target engagement must be demonstrated, independent of complex cellular feedback mechanisms. The validated biochemical activity of VAC distinguishes it from compounds with only cellular activity data [1].

Investigating Hsp90 Client Protein Turnover and Downstream Signaling

Utilize Hsp90-IN-12 to study the dynamics of Hsp90 client protein degradation and the associated fluctuations in protein levels via immunoblotting or proteomics [1]. This scenario is appropriate for research focused on the molecular consequences of Hsp90 inhibition and the identification of novel client proteins or compensatory pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsp90-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.